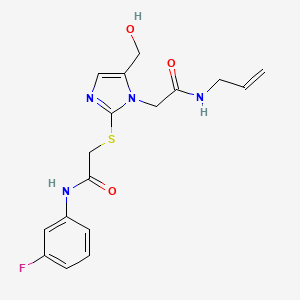

![molecular formula C11H12N2OS B2760431 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol CAS No. 1038309-85-1](/img/structure/B2760431.png)

5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol” is a compound that contains an oxadiazole ring. Oxadiazoles are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms, one carbon atom, and two oxygen atoms . They are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of a compound like “this compound” can be analyzed using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involving oxadiazoles can be complex and varied, depending on the specific substituents present in the molecule. They are known to participate in a variety of reactions due to the presence of multiple reactive sites .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Corrosion Inhibition

One application of 1,3,4-oxadiazole derivatives, including structures similar to 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol, is in corrosion inhibition. These compounds have shown significant potential in protecting mild steel against corrosion in acidic environments. This protective capability is attributed to the formation of a protective layer on the metal surface, with efficiency increasing at higher concentrations. Such inhibitors are crucial in extending the lifespan of metal structures in corrosive environments, particularly in industrial settings (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

Research has identified the antimicrobial potential of 1,3,4-oxadiazole derivatives, including compounds similar to this compound. These compounds have been effective against a broad range of pathogens, including bacteria and fungi, highlighting their potential as templates for designing new antimicrobial agents. Their mechanism of action includes disrupting cell wall integrity, leading to the release of cytoplasmic contents and cell death (Xie et al., 2017).

Anticancer Activity

Certain 1,3,4-oxadiazole derivatives have been evaluated for their anticancer activity. These compounds have shown promising results in inhibiting the growth of cancer cell lines, indicating their potential as anticancer agents. The structural features of these compounds, such as substitutions at specific positions, play a crucial role in their activity, suggesting that modifications to the oxadiazole core could lead to more effective cancer therapies (Gudipati, Anreddy, & Manda., 2011).

Material Science Applications

In material science, 1,3,4-oxadiazole derivatives are explored for their potential in creating novel polymers with enhanced properties. These compounds have been used as building blocks in synthesizing polymers with high thermal stability and desirable mechanical properties. Such materials are of interest for applications in electronics, coatings, and as components in advanced composite materials (Rahmani & Zadeh Mahani, 2015).

Mechanism of Action

Target of Action

It’s worth noting that 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and thus plays a crucial role in nerve signal transmission.

Mode of Action

1,3,4-oxadiazole derivatives have shown significant acetylcholinesterase inhibitory activity . This suggests that these compounds may interact with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .

Biochemical Pathways

Inhibition of acetylcholinesterase by 1,3,4-oxadiazole derivatives would affect the cholinergic neurotransmission pathway . This could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Result of Action

The inhibition of acetylcholinesterase by 1,3,4-oxadiazole derivatives could potentially lead to enhanced cholinergic transmission, which could have various effects depending on the specific cells and tissues involved .

Properties

IUPAC Name |

5-(4-propan-2-ylphenyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7(2)8-3-5-9(6-4-8)10-12-13-11(15)14-10/h3-7H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBJYSLYRXZFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NNC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2760348.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2760350.png)

![2-Butyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760352.png)

![Ethyl 4-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2760355.png)

![(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B2760361.png)

![5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2760368.png)